ethyl (4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
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Overview
Description
Ethyl (4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a complex organic compound that features a unique combination of indole, thiazole, and carbamate functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The synthesis begins with the preparation of the indole derivative, which can be achieved through Fischer indole synthesis or other established methods.
Thiazole Ring Formation: The thiazole ring is then constructed using a cyclization reaction involving appropriate thioamide and α-haloketone precursors.
Coupling Reaction: The indole and thiazole intermediates are coupled through a condensation reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Carbamate Formation: Finally, the carbamate group is introduced by reacting the intermediate with ethyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the thiazole ring can be reduced to form corresponding alcohols.
Substitution: The amino group in the indole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives of the thiazole ring.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Ethyl (4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Ethyl (4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can be compared with other compounds that contain indole, thiazole, or carbamate groups:
Similar Compounds: Indole-3-acetic acid, thiazole-4-carboxylic acid, and ethyl carbamate.
Uniqueness: The unique combination of indole, thiazole, and carbamate groups in a single molecule provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl N-[4-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-2-25-18(24)22-17-21-13(11-26-17)9-16(23)19-8-7-12-10-20-15-6-4-3-5-14(12)15/h3-6,10-11,20H,2,7-9H2,1H3,(H,19,23)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSDPQJIPNEVGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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